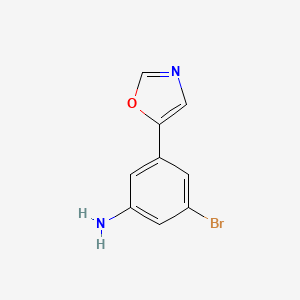
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Overview
Description
“2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and the stability of the 1,2,3-triazole ring system . A specific synthesis method for a similar compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, has been reported, which involves the construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms in the ring allows these compounds to readily bind with a variety of enzymes and receptors in biological systems .Chemical Reactions Analysis
Triazole compounds are known to exhibit a wide range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, some triazole derivatives have shown potent inhibitory activities against cancer cell lines .Physical And Chemical Properties Analysis
Triazole compounds are generally thermally stable . They also exhibit acceptable densities and optimal oxygen balance .Scientific Research Applications
Synthesis and Chemical Structure Analysis
- The compound's involvement in the preparation of triazole derivatives, which have a variety of biological applications, was explored. For example, it was used in the reaction with Benzotriazole and 1H-1,2,4-Triazole to produce compounds with potential applications due to their triazole derivatives (Toumani, 2017).
Biological Activities
- Investigations into the biological activities of compounds involving triazole elements found applications in fungicidal activities. This includes derivatives synthesized with substituted benzaldehydes, showing potential in this domain (Sun et al., 2009).
- Another study highlighted the cytotoxic, antibacterial, and free radical scavenging activities of 1,2,4-triazole Schiff bases, showing the compound's relevance in various biological activities (Gan et al., 2019).
Material Science and Spectroscopy
- A study on the synthesis and characterization of novel heterocycles involving 1,2,4-triazole indicated the potential application of these compounds in material science. Their structures were confirmed by techniques like X-ray crystallography (Kariuki et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
A study on a similar compound suggests that it has potential pharmacokinetic properties, which were predicted using computational studies .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been reported to exhibit cytotoxic activities against tumor cell lines .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Future Directions
Given the versatile biological activities of triazole compounds, they hold promise for the development of new therapeutic agents . Future research could focus on exploring the potential applications of “2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde” in various fields, such as medicine and pharmacology .
properties
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-12-6-14(13-7)9-3-2-8(5-15)10(11)4-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZHNPPMIUXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)






![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)
![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)

